Product packaging for Maltotriosyltrehalose(Cat. No.:CAS No. 142831-49-0)

Maltotriosyltrehalose

Cat. No.: B12746228
CAS No.: 142831-49-0
M. Wt: 828.7 g/mol
InChI Key: GUZBXMVHVQHCTQ-XFSSMLLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Maltotriosyltrehalose is a specialized oligosaccharide that serves as a critical intermediate in the enzymatic biosynthesis of trehalose, a versatile stabilizer and protectant for biomolecules. Its core research value lies in its role as the natural substrate for the enzyme maltooligosyltrehalose trehalohydrolase (MTHase). MTHase catalyzes the specific hydrolysis of the α-1,4-glucosidic linkage adjacent to the terminal trehalose (α-1,1-linked) disaccharide in this compound, resulting in the release of trehalose and a maltooligosaccharide. Studies on MTHase from organisms like Sulfolobus solfataricus show that the enzyme recognizes its substrate through specific interactions, including the stacking of aromatic residues like Tyr325 with the terminal trehalose moiety. The catalytic mechanism involves a triad of carboxylate residues (Asp252, Glu283, and D377 in S. solfataricus KM1) which act as a nucleophile and general acid/base catalyst. Consequently, this compound is an essential reagent for investigating the catalytic and substrate recognition mechanisms of trehalose-producing enzymes, with significant applications in enzymology and the development of efficient trehalose production processes from starch. This product is intended For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H52O26 B12746228 Maltotriosyltrehalose CAS No. 142831-49-0

Properties

CAS No.

142831-49-0

Molecular Formula

C30H52O26

Molecular Weight

828.7 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C30H52O26/c31-1-6-11(36)13(38)18(43)26(48-6)53-23-8(3-33)50-27(20(45)15(23)40)54-24-9(4-34)51-28(21(46)16(24)41)55-25-10(5-35)52-30(22(47)17(25)42)56-29-19(44)14(39)12(37)7(2-32)49-29/h6-47H,1-5H2/t6-,7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-/m1/s1

InChI Key

GUZBXMVHVQHCTQ-XFSSMLLMSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)CO)CO)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(C(C(C(O5)CO)O)O)O)CO)CO)CO)O)O)O)O

Origin of Product

United States

Enzymatic Biotransformation and Biosynthesis of Maltotriosyltrehalose

Maltooligosyl Trehalose (B1683222) Synthase (MTSase) Mechanisms in Maltotriosyltrehalose Production

At the heart of this compound synthesis lies the catalytic prowess of Maltooligosyl Trehalose Synthase (MTSase). This enzyme initiates the conversion of maltooligosaccharides into their corresponding maltooligosyl trehalose derivatives through a unique intramolecular transglycosylation reaction. nih.gov

Substrate Specificity and Catalytic Activity of MTSase

MTSase exhibits a defined substrate preference, acting on maltooligosaccharides of varying lengths. Research on the MTSase from Arthrobacter sp. Q36 has demonstrated its specificity for maltooligosaccharides, with the notable exception of maltose (B56501). The enzyme's affinity for its substrates, as indicated by the Michaelis-Menten constant (Km), increases with the length of the maltooligosaccharide chain. This indicates a higher affinity for longer substrates.

The catalytic action of MTSase involves the conversion of an α-1,4-glucosidic linkage at the reducing end of a maltooligosaccharide into an α,α-1,1-glucosidic linkage, thereby forming the non-reducing sugar, maltooligosyl trehalose. nih.govnih.gov For instance, when maltopentaose (B1148383) is used as a substrate, MTSase catalyzes its conversion to this compound. nih.gov

Kinetic Parameters of Maltooligosyl Trehalose Synthase from Arthrobacter sp. Q36 nih.gov
SubstrateKm (mM)
Maltotetraose22.9
Maltopentaose8.7
Maltohexaose1.4
Maltoheptaose0.9

Elucidation of Reaction Kinetics and Enzymatic Pathways for this compound Formation

The enzymatic pathway for this compound formation by MTSase is a sophisticated intramolecular rearrangement. The enzyme essentially folds the maltooligosaccharide chain within its active site to bring the reducing end glucose residue in proximity to the non-reducing end, facilitating the formation of the characteristic α,α-1,1-glycosidic bond of the trehalose moiety.

Maltooligosyl Trehalose Trehalohydrolase (MTHase) in Glycosyltrehalose Processing

Following the synthesis of maltooligosyl trehalose by MTSase, the enzyme Maltooligosyl Trehalose Trehalohydrolase (MTHase) comes into play. MTHase is responsible for the hydrolytic cleavage of maltooligosyl trehalose derivatives to release trehalose and a corresponding maltooligosaccharide.

Hydrolytic Mechanisms of MTHase on Maltooligosyl Trehalose Derivatives

MTHase specifically targets and hydrolyzes the α-1,4-glucosidic linkage that connects the maltooligosyl chain to the trehalose moiety. tandfonline.com For example, it hydrolyzes this compound into trehalose and maltotriose (B133400). This hydrolytic action is crucial for the completion of the trehalose biosynthesis pathway. The enzyme demonstrates specificity for the α-1,4 linkage adjacent to the trehalose structure, leaving the α,α-1,1-glycosidic bond of the trehalose core intact.

Kinetic Parameters of Maltooligosyl Trehalose Trehalohydrolase from Arthrobacter sp. Q36 tandfonline.com
SubstrateKm (mM)
Maltosyl trehalose5.5
Maltotriosyl trehalose4.6
Maltotetraosyl trehalose7.0
Maltopentaosyl trehalose4.2

Structural Determinants of MTHase Catalysis and Substrate Recognition

The catalytic efficiency and substrate specificity of MTHase are dictated by its three-dimensional structure. X-ray crystallography studies have revealed that MTHase possesses a conserved glycosidase (β/α)8 barrel catalytic domain, which is a common feature in this enzyme family. Within this domain, specific subdomains play a pivotal role in substrate recognition.

The active site of MTHase is a well-defined pocket where the maltooligosyl trehalose substrate binds. Substrate recognition is achieved through a network of hydrogen bonds and hydrophobic interactions. Key amino acid residues within the active site are responsible for positioning the substrate for catalysis. Upon substrate binding, the enzyme undergoes a significant conformational change, which serves to trap the sugar chain within the active site, ensuring efficient hydrolysis. This "induced-fit" mechanism is a hallmark of many enzymes and highlights the dynamic nature of enzyme-substrate interactions. The presence of divalent cations, such as magnesium, in the active site of some MTHases suggests a potential regulatory role for these ions in the enzyme's activity.

Emerging Enzymatic Systems for this compound Synthesis

While the MTSase and MTHase system is the primary described pathway for this compound biosynthesis, research into alternative and potentially more efficient enzymatic systems is ongoing. One area of exploration involves the use of whole-cell biocatalysts. Utilizing permeabilized cells of microorganisms that naturally produce these enzymes, such as Pseudomonas monteilii, offers a simplified and potentially more cost-effective production method by eliminating the need for enzyme purification. nih.gov

Furthermore, the field of enzyme engineering presents opportunities to enhance the properties of existing enzymes like MTSase and MTHase. tudelft.nl Through techniques such as directed evolution and site-directed mutagenesis, it may be possible to create enzyme variants with improved stability, catalytic activity, and substrate specificity, thereby optimizing the production of this compound. The development of novel biocatalysts and the refinement of existing ones hold promise for more efficient and sustainable methods for synthesizing this important carbohydrate. nih.gov

Development and Characterization of Bifunctional Fusion Enzymes for Enhanced this compound Production

A significant advancement in the enzymatic synthesis of trehalose, which involves the intermediate formation of this compound, is the development of bifunctional fusion enzymes. This approach involves physically linking two distinct enzymes into a single polypeptide chain, which can offer several advantages, including improved catalytic efficiency and simplified downstream processing.

In the context of this compound metabolism, research has focused on fusing maltooligosyltrehalose synthase (MTSase) and maltooligosyltrehalose trehalohydrolase (MTHase). For instance, a DNA fragment containing the genes for both BvMTS and BvMTH from the bacterium Brevibacterium helvolum has been cloned and expressed in Escherichia coli. researchgate.netnih.gov These enzymes work in sequence: BvMTS converts maltooligosaccharides, such as maltopentaose, into this compound, which is then hydrolyzed by BvMTH to yield trehalose and maltotriose. researchgate.netnih.gov

To enhance this two-step process, a bifunctional fusion enzyme, designated BvMTSH, was constructed by an in-frame fusion of the structural genes for BvMTS and BvMTH. researchgate.netnih.gov This fusion protein was found to catalyze the sequential reactions more efficiently than an equimolar mixture of the two individual enzymes. researchgate.netnih.gov This increased efficiency is likely due to a "proximity effect," where the close spatial arrangement of the catalytic sites of the two fused enzymes facilitates the channeling of the intermediate substrate, this compound, from the first enzyme to the second without significant diffusion into the bulk medium. researchgate.netnih.gov

Table 1: Comparison of Catalytic Efficiency

Enzyme ConfigurationRelative Catalytic Efficiency
Equimolar mixture of BvMTS and BvMTHBaseline
Bifunctional fusion enzyme (BvMTSH)More efficient

This strategy of creating bifunctional fusion enzymes has been successfully applied to other enzymatic pathways as well, demonstrating its potential as a general approach for optimizing multi-enzyme biocatalytic processes. acs.org The development of such fusion proteins represents a significant step towards more efficient and cost-effective industrial production of trehalose, with this compound as a key intermediate.

Directed Evolution Strategies for this compound-Related Enzyme Optimization

Directed evolution is a powerful protein engineering technique that mimics the process of natural selection in the laboratory to evolve enzymes with desired properties. rcsb.org This method involves iterative rounds of gene mutagenesis, expression, and screening for variants with improved characteristics, such as enhanced stability, activity, or substrate specificity. sigmaaldrich.comyoutube.com

In the context of this compound synthesis, directed evolution has been successfully applied to improve the thermostability of maltooligosyltrehalose synthase (MTSase), a key enzyme in the production of trehalose. acs.org For example, the MTSase from Arthrobacter ramosus exhibits good application performance but suffers from poor thermostability, which limits its industrial utility. acs.org To address this limitation, researchers employed directed evolution to generate a mutant library of the MTSase gene. acs.org

Through a screening process, a mutant designated G415P was identified, which exhibited a 3.0-fold increase in its half-life at 60 °C compared to the wild-type enzyme. acs.org Further analysis of the region around this mutation led to the creation of a site-directed mutant, S361R/S444E, which showed an even greater improvement, with a 3.2-fold increase in thermostability. acs.org

Table 2: Thermostability of MTSase Mutants

Enzyme VariantHalf-life at 60 °C (relative to wild-type)
Wild-type1.0
G415P3.0
S361R/S444E3.2

These findings demonstrate the efficacy of directed evolution as a tool for enhancing the robustness of enzymes involved in this compound synthesis. By improving the thermostability of MTSase, it is possible to conduct the enzymatic reaction at higher temperatures, which can offer several advantages, including reduced risk of microbial contamination and increased reaction rates. The principles of directed evolution are broadly applicable and can be used to optimize other properties of this compound-related enzymes, such as their substrate specificity and catalytic efficiency. google.com

Chemo-Enzymatic Synthetic Approaches and Retrosynthesis for this compound

While the biosynthesis of this compound is predominantly achieved through enzymatic pathways, chemo-enzymatic approaches and retrosynthetic analysis offer alternative and complementary strategies for the synthesis of this and related oligosaccharides.

Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic methods. nih.gov This approach often utilizes enzymes for specific, challenging transformations, such as stereoselective glycosidic bond formation, while employing chemical methods for other steps, such as the introduction of protecting groups or the synthesis of precursor molecules. nih.gov For instance, the chemo-enzymatic synthesis of trehalose analogues has been successfully demonstrated using a thermostable trehalose synthase (TreT) from Thermoproteus tenax. nih.govjove.com This enzyme can utilize various glucose analogues to produce a range of trehalose derivatives, highlighting the potential for enzymatic synthesis to accommodate modified substrates. nih.govnih.govjove.com Although not directly applied to this compound, this methodology provides a framework for how a similar chemo-enzymatic strategy could be developed for its synthesis, potentially starting from chemically synthesized, modified maltotriose precursors.

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical "disconnections" that correspond to known chemical reactions. deanfrancispress.com For a complex oligosaccharide like this compound, a retrosynthetic analysis would involve breaking the glycosidic linkages to identify the constituent monosaccharide or smaller oligosaccharide building blocks.

A plausible retrosynthetic disconnection for this compound would be at the α-1,1-glycosidic bond, yielding a maltotriosyl donor and a trehalose acceptor, or more likely, two glucose-derived units that can be coupled. A further disconnection of the maltotriose unit would break it down into glucose monomers. The challenge in the forward synthesis would then be the stereoselective formation of the correct glycosidic linkages. This is where enzymatic catalysis often proves superior to purely chemical methods, which can struggle with achieving high stereoselectivity in oligosaccharide synthesis. nih.gov

While specific chemo-enzymatic or complete retrosynthetic pathways for this compound are not extensively documented in the literature, the principles of these approaches are well-established in carbohydrate chemistry and provide a conceptual basis for the design of novel synthetic routes to this important oligosaccharide.

Molecular Mechanisms and Biological Functions of Maltotriosyltrehalose in Biological Systems

Role of Maltotriosyltrehalose in Microbial Physiology and Stress Adaptation

The primary role of this compound in microbial physiology is as a precursor in the synthesis of trehalose (B1683222), a disaccharide known for its significant protective capabilities against a wide range of environmental stressors. nih.govresearchgate.net Bacteria accumulate compatible solutes like trehalose to survive harsh conditions such as osmotic stress and extreme temperatures. mdpi.comnih.gov

This compound is an essential intermediate in the TreY-TreZ pathway for trehalose biosynthesis. mdpi.comnih.gov In this pathway, an enzyme known as maltooligosyltrehalose synthase (TreY) acts on maltooligosaccharides (derived from starch or glycogen) to form maltooligosyltrehalose, of which this compound is a specific form. mdpi.com This intermediate is then hydrolyzed by maltooligosyltrehalose trehalohydrolase (TreZ) to release trehalose. mdpi.comcapes.gov.br The production of trehalose via this pathway enables bacteria to maintain cellular integrity and function during environmental challenges. Microorganisms have a variety of evolutionary and physiological mechanisms that allow them to remain active in the face of environmental stress. colostate.edu These adaptation strategies have physiological costs but are essential for survival. colostate.edunih.gov The ability to synthesize trehalose is a key component of these stress-response systems. nih.gov

Involvement of this compound in Bacterial Metabolic Pathways

This compound serves as a crucial link between the catabolism of storage polysaccharides like starch and glycogen (B147801) and the central carbon metabolism of the cell. Its involvement is centered around the TreY-TreZ pathway, which integrates into broader carbohydrate catabolic networks.

The metabolism of this compound is a clear example of integration with primary carbohydrate catabolism. The TreY-TreZ pathway converts maltooligosaccharides into trehalose. mdpi.com The process involves two key enzymatic steps:

Synthesis: Maltooligosyltrehalose synthase (TreY) remodels the α-1,4 glycosidic bond at the reducing end of a maltooligosaccharide (like maltotriose) into an α,α-1,1 glycosidic bond, forming maltooligosyltrehalose. mdpi.com

Hydrolysis: Maltooligosyltrehalose trehalohydrolase (TreZ) specifically hydrolyzes this intermediate into two products: trehalose and a smaller maltooligosaccharide (in this case, maltotriose). capes.gov.br

The products of this pathway, trehalose and maltotriose (B133400), are readily channeled into central metabolic pathways. Both can be hydrolyzed into glucose molecules, which directly enter glycolysis—the most common pathway for glucose catabolism—to generate ATP, reduced electron carriers (NADH), and precursor molecules for cellular biosynthesis. lumenlearning.com This positions the metabolism of this compound as a bridge between the breakdown of complex carbohydrates and the cell's primary energy-producing pathway.

EnzymeSubstrate(s)Product(s)Metabolic Pathway
Maltooligosyltrehalose synthase (TreY) Maltooligosaccharides (e.g., Starch, Glycogen derivatives)Maltooligosyltrehalose (e.g., this compound)Trehalose Biosynthesis
Maltooligosyltrehalose trehalohydrolase (TreZ) Maltooligosyltrehalose (e.g., this compound)Trehalose, MaltotrioseTrehalose Biosynthesis
Trehalase / Maltase Trehalose / MaltotrioseGlucoseGlycolysis Precursor

By facilitating the breakdown of polysaccharides, the pathway involving this compound makes a significant contribution to a microbe's carbon and energy balance. nih.gov Polysaccharides like glycogen serve as a vital energy reserve for bacteria, particularly in nutrient-deprived conditions. researchgate.net The TreY-TreZ pathway allows microbes to tap into these reserves or utilize external complex carbohydrates.

The glucose molecules ultimately produced from the hydrolysis of trehalose and maltotriose are catabolized through glycolysis, yielding a net gain of ATP via substrate-level phosphorylation. lumenlearning.com This energy is essential for maintaining cellular functions, growth, and division. Furthermore, the carbon skeletons derived from glucose catabolism serve as building blocks for the synthesis of amino acids, lipids, and nucleotides, thus supporting anabolism. The gut microbiome, in particular, has emerged as a key regulator of host metabolism, and the metabolites produced by these microbes can serve as direct energy sources. nih.gov Therefore, the metabolic route through this compound is integral to maintaining energy homeostasis in bacteria that possess this pathway. nih.gov

Interplay of this compound with Microbial Virulence and Host Interactions

The metabolic pathway in which this compound is an intermediate also plays a role in the ability of pathogenic bacteria to survive within a host and modulate its defenses. This connection is primarily through the end-product, trehalose, and its subsequent derivatives. nih.govnih.gov

While this compound itself does not directly interact with the host immune system, its metabolic product, trehalose, is a precursor for potent virulence factors in certain pathogens. researchgate.netnih.gov The most notable example is in Mycobacterium tuberculosis, where trehalose is esterified with mycolic acids to form trehalose-6,6'-dimycolate (TDM), also known as "cord factor". researchgate.net

TDM is a cell wall lipid that plays a critical role in the pathogenicity of M. tuberculosis. It is known to modulate the host's immune response in several ways, including the inhibition of phagosome-lysosome fusion, which allows the bacteria to survive inside host macrophages. researchgate.net The synthesis of trehalose is therefore essential for the production of these virulence-associated lipids. As an intermediate in a key trehalose synthesis pathway, this compound indirectly contributes to the ability of these pathogens to evade host defense mechanisms. researchgate.netresearchgate.net

The ability to utilize diverse carbon sources is a significant advantage for microbial colonization and survival in competitive environments, such as the host gut. nih.gov The TreY-TreZ pathway allows bacteria to metabolize starch and glycogen, which may be present in certain biological niches. This metabolic flexibility enables bacteria to establish a foothold and grow, even when simpler sugars are scarce. nih.gov

Furthermore, the production of trehalose itself aids in survival within the host. Pathogens are often exposed to various stresses during infection, including osmotic stress and oxidative stress. nih.govnih.gov The accumulation of trehalose, facilitated by the pathway involving this compound, provides protection against these harsh conditions, thereby promoting the pathogen's ability to persist and proliferate within the host. researchgate.netnih.gov The uptake of maltodextrins, including maltotriose (a product of this compound breakdown), is recognized as an important factor for bacterial colonization. scispace.com

Pathway ComponentAssociated Biological FunctionSignificance in Host-Microbe Interaction
This compound Pathway Utilization of complex carbohydrates (Starch, Glycogen)Provides a competitive advantage for colonization in niches like the gut.
Product: Trehalose Stress Protectant (Osmotic, Oxidative)Enhances bacterial survival against host-induced stresses during infection. researchgate.netnih.gov
Derivative: Trehalose Dimycolate (TDM) Virulence FactorModulates host immune response, aiding in immune evasion by pathogens like M. tuberculosis. researchgate.net

Extracellular Polymeric Substance (EPS) Research and Potential Structural/Functional Connections to this compound Derivatives

Extracellular Polymeric Substances (EPS) are a complex mixture of high-molecular-weight compounds secreted by microorganisms into their environment. These substances are critical for the formation and function of biofilms, which are structured communities of microorganisms encapsulated in a self-produced matrix. The composition of EPS is diverse and can include polysaccharides, proteins, lipids, and extracellular DNA (eDNA). nih.gov The EPS matrix provides structural integrity to the biofilm, facilitates adhesion to surfaces, and protects the microbial community from environmental stresses. nih.gov

The primary components of the EPS matrix are polysaccharides, which can be either homopolysaccharides (composed of a single type of monosaccharide) or heteropolysaccharides (composed of multiple types of monosaccharides). nih.gov Common monosaccharide units found in bacterial EPS include glucose, galactose, mannose, and rhamnose. htximaging.com The specific composition of these exopolysaccharides varies significantly between different microbial species and can be influenced by environmental conditions.

While direct research explicitly identifying this compound as a component of any microbial EPS is not currently available in the reviewed literature, potential connections can be inferred through its derivatives, maltotriose and trehalose, and the general role of oligosaccharides in biofilm formation.

Maltotriose and its Potential Role:

Maltotriose, a product of this compound hydrolysis, is a simple oligosaccharide that could potentially be incorporated into the EPS matrix. Research on Streptococcus mutans, a key bacterium in dental biofilms, has shown that the availability of metabolizable carbohydrates like maltose (B56501) and maltotriose can influence the expression of genes involved in the synthesis of the EPS matrix. nih.gov The presence of these oligosaccharides can enhance the production of glucans, which are essential for the structural integrity of the biofilm. nih.gov This suggests that maltotriose, if present in the extracellular environment, could serve as a precursor or modulator for EPS synthesis in certain bacteria.

Trehalose and its Derivatives in Biofilm Modulation:

Trehalose, the other product of this compound breakdown, and its synthetic analogues have been studied for their effects on biofilm formation. acs.orgnih.gov While trehalose itself is primarily known as an intracellular protectant, its presence in the extracellular environment could influence cellular processes related to biofilm development. Studies on synthetic trehalose analogues have demonstrated the potential for these molecules to modulate microbial communities. acs.orgnih.gov

Potential for Oligosaccharides in EPS Structure:

The EPS matrix is a dynamic structure, and the incorporation of various oligosaccharides can significantly alter its physical and chemical properties. The presence of low-molecular-weight glucans and other oligosaccharides has been identified in the EPS of some bacteria. nih.gov These smaller carbohydrate chains could play a role in the initial stages of biofilm formation or in modifying the properties of the mature matrix.

Given that this compound is an intermediate in a significant metabolic pathway in some bacteria, leading to the production of maltotriose and trehalose, it is plausible that these derivatives could be secreted or released into the extracellular environment and subsequently interact with or become part of the EPS matrix. However, this remains a hypothesis that requires further investigation. Future research focusing on the detailed carbohydrate analysis of EPS from various microorganisms, particularly those known to synthesize trehalose via the maltooligosyltrehalose pathway, would be necessary to confirm any direct structural or functional connection.

Advanced Analytical Methodologies for Maltotriosyltrehalose Research

Chromatographic Techniques for Separation and Quantification of Maltotriosyltrehalose

Chromatography is a cornerstone of this compound research, allowing for its purification and quantitative analysis in complex mixtures. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most widely employed techniques for these purposes.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the quantitative analysis of this compound and related saccharides. The technique offers high resolution and sensitivity for separating complex carbohydrate mixtures. A common approach involves the use of a separation column packed with an amino group-binding polymer. kek.jpnih.gov The separation is typically achieved using a mobile phase consisting of an acetonitrile-water mixture, for instance, in an 80:20 ratio. kek.jpnih.gov

Detection of the separated sugars can be accomplished using various detectors, with Refractive Index (RI) detectors and Evaporative Light Scattering Detectors (ELSD) being common choices for carbohydrate analysis. For enhanced sensitivity and confirmation, HPLC can be coupled with mass spectrometry (LC-MS/MS), which allows for detection in the selected reaction monitoring (SRM) mode. kek.jp The quantitative determination is achieved by comparing the peak area of the analyte to that of a known standard. This methodology has proven effective for the analysis of various sugars in different matrices, achieving high recovery rates. kek.jpnih.gov

Table 1: Illustrative HPLC Parameters for this compound Analysis

Parameter Condition
Column Amino-propyl modified silica (B1680970) gel or Amino group-binding polymer
Mobile Phase Acetonitrile:Water (e.g., 75:25 v/v or 80:20 v/v)
Flow Rate 1.0 - 2.0 mL/min
Column Temperature Ambient to 40 °C
Detector Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)
Injection Volume 4 - 20 µL

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of enzymatic reactions that produce or consume this compound. nih.govresearchgate.net It is particularly useful for qualitatively analyzing the products of reactions catalyzed by enzymes such as maltooligosyltrehalose synthase (MTS). nih.gov In a typical application, samples from the reaction mixture are spotted onto a silica gel TLC plate. nih.gov

The separation of the different saccharides is achieved by developing the plate in a suitable solvent system. A commonly used mobile phase for separating maltooligosaccharides is a mixture of n-butanol, ethanol, and water, often in a 5:3:2 ratio. nih.gov After development, the spots are visualized. A common method for carbohydrate visualization is to spray the plate with a sulfuric acid solution followed by heating, which chars the carbohydrates and makes them visible as dark spots. nih.gov The position of the spots, characterized by their retention factor (Rf value), allows for the identification of the products by comparing them to known standards. khanacademy.orglibretexts.org For instance, in the synthesis of this compound from maltopentaose (B1148383), TLC can be used to observe the disappearance of the substrate and the appearance of the product over time. nih.gov

Spectroscopic and Structural Elucidation Methods for this compound and its Complexes

Understanding the three-dimensional structure of this compound and how it interacts with enzymes is crucial for elucidating its biological function. X-ray crystallography and molecular dynamics simulations are powerful techniques used for this purpose.

X-ray crystallography is a high-resolution technique that provides detailed atomic-level information about the three-dimensional structure of molecules, including enzyme-substrate complexes. nih.govescholarship.org This method has been instrumental in understanding the catalytic mechanisms of enzymes involved in this compound metabolism, such as maltooligosyltrehalose synthase (MTSase) and maltooligosyltrehalose trehalohydrolase (MTHase). kek.jpnih.gov

By determining the crystal structure of these enzymes, researchers can identify the active site and the key amino acid residues involved in substrate binding and catalysis. nih.govnih.govresearchgate.net Although obtaining a crystal structure of an enzyme in complex with its exact substrate can be challenging, structures with substrate analogs or products can provide significant insights. For example, the crystal structure of MTHase in complex with maltose (B56501) and trehalose (B1683222) has revealed an extensive hydrogen-bonding network and strong hydrophobic stacking interactions that are crucial for substrate recognition. nih.gov These structures show how the enzyme specifically recognizes the sugar moieties and can suggest how this compound would bind in the active site. Such structural information is invaluable for understanding enzyme specificity and for guiding protein engineering efforts. nih.govjaea.go.jp

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govmdpi.com These simulations provide a dynamic view of how enzymes and their substrates, such as this compound, interact and how their conformations change during the binding process. biorxiv.orgyoutube.com MD simulations can complement the static picture provided by X-ray crystallography by revealing the flexibility of the enzyme and the substrate, and the energetic changes that occur during their interaction. nih.gov

In the context of this compound research, MD simulations can be used to model the binding of the sugar to its associated enzymes. By simulating the system over nanoseconds or longer, researchers can observe conformational changes in the enzyme's active site upon substrate binding. mdpi.com Analysis of the simulation trajectories can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-substrate complex. nih.gov Furthermore, MD simulations can be used to explore the entire conformational landscape of the enzyme and identify different functional states. nih.gov

Biochemical Assays for Enzymatic Activity and Substrate Affinity Studies

Biochemical assays are fundamental for characterizing the enzymatic reactions involving this compound. These assays allow for the determination of key kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), which provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.

To study the synthesis of this compound, a typical enzyme assay would involve incubating the responsible enzyme, such as maltooligosyltrehalose synthase, with its substrate (e.g., maltopentaose) under controlled conditions of pH, temperature, and buffer composition. nih.govnih.gov The reaction is allowed to proceed for a specific time and is then stopped, often by heat inactivation of the enzyme. nih.govnih.gov The amount of this compound produced, or the amount of substrate consumed, is then quantified using methods like HPLC. nih.gov By varying the substrate concentration and measuring the initial reaction rates, a Michaelis-Menten plot can be generated to determine the Km and Vmax values. These parameters are crucial for comparing the efficiency of different enzymes or the effect of mutations on enzymatic activity.

Table 2: General Conditions for a Biochemical Assay of this compound Synthesis

Parameter Condition
Enzyme Maltooligosyltrehalose synthase (MTSase)
Substrate Maltooligosaccharides (e.g., Maltopentaose)
Buffer Sodium phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)
Temperature 30 - 45 °C
Reaction Time Varied (e.g., 10 min to 24 h)
Quantification Method HPLC or TLC

Quantitative Enzyme Activity Assays for this compound-Producing/Degrading Enzymes

Quantitative assays are fundamental to understanding the kinetics and efficiency of enzymes that synthesize or hydrolyze this compound. These enzymes are central to the trehalose biosynthetic pathway in various microorganisms. The primary enzymes of interest are maltooligosyltrehalose synthase (MTS), which produces this compound from larger maltooligosaccharides, and maltooligosyltrehalose trehalohydrolase (MTH), which degrades it into trehalose and maltotriose (B133400). nih.gov

The activity of these enzymes is typically quantified by measuring the rate of substrate depletion or product formation over time. High-Performance Ion Chromatography (HPIC) is a key technique used for this purpose. For instance, in a study involving recombinant enzymes from Brevibacterium helvolum, HPIC was used to analyze the conversion of maltopentaose into this compound by MTS. nih.gov Similarly, the subsequent hydrolysis of the produced this compound by MTH into trehalose and maltotriose was also quantified using HPIC, allowing for a clear determination of the activity of each enzyme. nih.gov

The general procedure for such an assay involves incubating the purified enzyme with a known concentration of its substrate (e.g., maltopentaose for MTS) under optimized conditions of pH and temperature. sigmaaldrich.com Aliquots of the reaction mixture are taken at various time points, the reaction is stopped, and the components are separated and quantified. The enzyme activity is then expressed in standard units, such as the amount of product formed per minute per milligram of enzyme (U/mg).

Below is a data table summarizing typical components and conditions for these enzyme assays.

ParameterThis compound-Producing Enzyme (MTS)This compound-Degrading Enzyme (MTH)
Enzyme Source Recombinant E. coli expressing MTS gene from Brevibacterium helvolum nih.govRecombinant E. coli expressing MTH gene from Brevibacterium helvolum nih.gov
Substrate Maltopentaose, Maltohexaose, Soluble Starch nih.govThis compound nih.gov
Primary Product(s) This compoundTrehalose, Maltotriose nih.gov
Assay Method High-Performance Ion Chromatography (HPIC)High-Performance Ion Chromatography (HPIC)
Quantification Measurement of the appearance of the product peak (this compound)Measurement of the appearance of product peaks (Trehalose, Maltotriose)
Unit Definition µmol of product released per minute (IU)µmol of substrate consumed per minute (IU)

Affinity Electrophoresis Techniques for Ligand-Binding Characterization

Affinity electrophoresis is a powerful technique for studying the interactions between molecules, such as the binding of enzymes or other proteins to carbohydrate ligands like this compound. wikipedia.orgnih.gov This method separates molecules based not only on their charge and size but also on their specific binding affinity to a ligand that is either immobilized within the gel matrix or present as a mobile component in the buffer. nih.govmdpi.com A change in the electrophoretic mobility of a protein in the presence of the ligand indicates an interaction, and the magnitude of this change can be used to quantify the binding affinity. nih.govmdpi.comresearchgate.net

For this compound research, affinity electrophoresis could be used to:

Estimate Dissociation Constants (Kd): By running the electrophoresis with varying concentrations of this compound, the dissociation constant for its interaction with a specific protein (e.g., a carbohydrate-binding module) can be calculated. nih.govmdpi.com

Screen for Binding Proteins: It can be used to identify novel proteins from a complex mixture that specifically bind to this compound. mdpi.comresearchgate.net

Characterize Enzyme Specificity: The technique helps in understanding the substrate-binding specificity of carbohydrate-active enzymes for various oligosaccharides, including this compound. nih.gov

The two main variants of this technique are Affinity Gel Electrophoresis and Affinity Capillary Electrophoresis (ACE). nih.gov

TechniquePrincipleApplication in this compound Research
Affinity Gel Electrophoresis (AGE) A specific ligand (e.g., a this compound derivative) is immobilized within the polyacrylamide gel. The mobility of a protein that binds to this ligand is retarded. nih.govmdpi.comCharacterizing the binding of enzymes like MTH or proteins with carbohydrate-binding modules to this compound.
Affinity Capillary Electrophoresis (ACE) The ligand (this compound) is mobile and included in the electrophoresis buffer. The interaction between the protein and the ligand in the capillary leads to a shift in the protein's migration time. wikipedia.orgnih.govQuantifying weak or transient interactions and determining binding constants with high precision and low sample consumption.

Mass Spectrometry for Structural Characterization and Identification of this compound and its Analogues

Mass spectrometry (MS) is an indispensable tool for the definitive structural characterization of biomolecules, including oligosaccharides like this compound. researchgate.netnih.gov It provides highly accurate information on molecular weight, elemental composition, and structural arrangement, including sequence and linkage patterns. nih.govresearchgate.net

For the analysis of this compound, "soft" ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed. nih.gov These methods allow the large, non-volatile sugar molecule to be ionized without significant fragmentation, enabling the precise determination of its molecular mass.

Tandem mass spectrometry (MS/MS) is crucial for detailed structural elucidation. researchgate.net In an MS/MS experiment, the ion corresponding to this compound is isolated and then fragmented, typically through Collision-Induced Dissociation (CID). The resulting fragment ions provide a fingerprint that reveals the sequence of monosaccharide units and the positions of the glycosidic linkages. This is essential for distinguishing this compound from its isomers and for identifying novel analogues. This approach allows for the confident identification of the compound in complex biological extracts and the characterization of related structures. researchgate.netstonybrookmedicine.edu

MS TechniqueInformation ProvidedRelevance to this compound
Electrospray Ionization (ESI) Generates intact molecular ions from solution, often with multiple charges. nih.govAccurate molecular weight determination of this compound and its analogues in purified samples or liquid chromatography eluates.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Produces primarily singly charged molecular ions from a solid-phase matrix. nih.govHigh-throughput analysis and imaging of this compound in complex mixtures and tissue samples.
Tandem MS (MS/MS) with Collision-Induced Dissociation (CID) Fragments a selected precursor ion to generate product ions that reveal its structure. researchgate.netElucidation of the glycosidic linkage patterns and monosaccharide sequence, confirming the identity of this compound and characterizing its analogues.
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements, allowing for the determination of the elemental formula. researchgate.netUnambiguous confirmation of the chemical formula of this compound and differentiation from compounds with similar nominal mass.

Comparative Glycoscience: Maltotriosyltrehalose Within the Broader Oligosaccharide Landscape

Structural and Functional Comparisons with Other Maltooligosaccharides

Maltooligosaccharides (MOS) are a class of carbohydrates composed of glucose units linked together by α-1,4 glycosidic bonds. wikipedia.org Maltotriosyltrehalose is structurally related to this family but possesses a key distinguishing feature: the terminal glucose unit at the reducing end is converted into a trehalose (B1683222) moiety. This is achieved by transforming the α-1,4 linkage into an α,α-1,1 glycosidic bond, which makes that end of the molecule non-reducing. ebi.ac.ukoup.com

This fundamental structural alteration imparts distinct functional properties compared to linear maltooligosaccharides like maltotriose (B133400). While maltotriose consists of three glucose molecules joined exclusively by α-1,4 linkages, this compound contains both α-1,4 and α,α-1,1 bonds. wikipedia.orgtandfonline.com This hybrid structure influences its chemical reactivity and biological function. For instance, the presence of the stable, non-reducing trehalose end-group contributes to its role as a compatible solute, offering protection to cells against environmental stresses such as desiccation and freezing, a function for which trehalose itself is well-known. ebi.ac.ukoup.com

Table 1: Structural and Functional Comparison of this compound and Maltotriose

Feature This compound Maltotriose
Monosaccharide Units 3 Glucose Units 3 Glucose Units
Glycosidic Linkages Contains both α-1,4 and a terminal α,α-1,1 bond Exclusively α-1,4 glycosidic bonds wikipedia.org
Reducing End No (due to the trehalose moiety) oup.com Yes
Primary Function Intermediate in trehalose biosynthesis, osmoprotectant ebi.ac.uk Energy source, product of starch digestion wikipedia.org
Classification Glycosyltrehalose Maltooligosaccharide / Maltodextrin wikipedia.org

Comparative Analysis of Biological Impacts with Diverse Oligosaccharides

The biological effects of oligosaccharides are largely dictated by their structure, which influences their digestibility and fermentability by gut microbiota. Many oligosaccharides, including Fructooligosaccharides (FOS) and Galactooligosaccharides (GOS), are recognized as prebiotics because they selectively stimulate the growth and activity of beneficial gut bacteria. mdpi.comnih.gov

Research indicates that different oligosaccharides exert varied effects on the gut microbiome. FOS and GOS are known to significantly increase the abundance of Bifidobacterium. nih.govmdpi.com GOS, in particular, has been shown to be highly effective in promoting the growth of Bifidobacterium and Lactobacillus species. nih.govmdpi.com The prebiotic activity of these compounds is often strain-dependent. mdpi.com For example, while GOS may be preferred by bifidobacteria, FOS is often readily metabolized by lactobacilli. mdpi.com

Maltooligosaccharides (MOS) also exhibit prebiotic effects, with some studies showing they can enhance the proliferation of specific strains like Bifidobacterium breve. nih.gov Given that this compound is derived from maltooligosaccharides, it is positioned to serve as a substrate for gut microbes capable of cleaving its α-1,4 linkages. The release of trehalose and maltotriose upon its breakdown would provide fermentable sugars to the gut microbiota, suggesting a potential prebiotic role similar to other MOS. tandfonline.com The structural diversity among these oligosaccharides leads to different outcomes in terms of microbial proliferation and the production of short-chain fatty acids (SCFAs). nih.gov

Table 2: Comparative Biological Impacts of Different Oligosaccharides

Oligosaccharide Type Primary Monomer(s) Typical Glycosidic Bond(s) Key Prebiotic Effects
This compound Glucose α-1,4 and α,α-1,1 Potential substrate for gut microbiota, releasing trehalose and maltotriose. tandfonline.com
Fructooligosaccharides (FOS) Fructose β-(2→1) Stimulates growth of Bifidobacterium and in some cases Lactobacillus. nih.govmdpi.comrsc.org
Galactooligosaccharides (GOS) Galactose, Glucose β-(1→4), β-(1→6) Promotes proliferation of Bifidobacterium and Lactobacillus. nih.govmdpi.comnih.gov
Maltooligosaccharides (MOS) Glucose α-1,4 Can increase beneficial bacteria such as Bifidobacterium breve. nih.gov

Mechanistic Commonalities and Distinctions in Enzymatic Transformation of Glycosyltrehaloses

The enzymatic transformation of maltooligosaccharides into trehalose is a sophisticated two-step process mediated by two key enzymes: maltooligosyltrehalose synthase (MTSase or TreY) and maltooligosyltrehalose trehalohydrolase (MTHase or TreZ). nih.govnih.govresearchgate.net This pathway is a common route for trehalose biosynthesis in certain bacteria. nih.govnih.gov

The process begins with MTSase (TreY), which acts on a maltooligosaccharide substrate, such as maltopentaose (B1148383). tandfonline.comnih.govoup.com

Maltooligosyltrehalose Synthase (MTSase, TreY): This enzyme catalyzes an intramolecular transglycosylation. ebi.ac.ukoup.com It converts the α-1,4 glycosidic linkage at the reducing end of the substrate into an α,α-1,1 glycosidic linkage. ebi.ac.ukresearchgate.net This reaction effectively transforms the terminal maltose (B56501) unit into a trehalose unit, forming a maltooligosyltrehalose molecule. For example, maltopentaose is converted to this compound. tandfonline.comnih.gov

Maltooligosyltrehalose Trehalohydrolase (MTHase, TreZ): The second enzyme, MTHase, then acts on the newly formed maltooligosyltrehalose. uniprot.org It specifically hydrolyzes the α-1,4-glucosidic linkage that is adjacent to the terminal trehalose moiety. researchgate.netqucosa.de This cleavage releases a molecule of trehalose and a shorter maltooligosaccharide. nih.govqucosa.de In the case of this compound, MTHase action yields one molecule of trehalose and one molecule of maltotriose. tandfonline.comoup.com

A key distinction in this enzymatic pathway is its dependence on the length of the initial substrate. The enzymes shorten the maltooligosaccharide chain by two glucose units for each cycle that produces a trehalose molecule. nih.gov Substrates like maltotriose and maltose are not further catalyzed by this sequential reaction. nih.gov This means the final products depend on whether the initial maltooligosaccharide substrate has an odd or even number of glucose units. nih.gov

Table 3: Mechanistic Comparison of Enzymes in the TreYZ Pathway

Enzyme EC Number Substrate Example Catalytic Action Product(s)
Maltooligosyltrehalose Synthase (TreY) 5.4.99.15 Maltopentaose Intramolecular transglycosylation; converts a terminal α-1,4 linkage to an α,α-1,1 linkage. ebi.ac.ukoup.com This compound
Maltooligosyltrehalose Trehalohydrolase (TreZ) 3.2.1.141 This compound Hydrolysis of the α-1,4 linkage adjacent to the trehalose moiety. researchgate.netqucosa.de Trehalose + Maltotriose

Future Directions and Interdisciplinary Research in Maltotriosyltrehalose

The study of maltotriosyltrehalose, an intermediate in the TreY-TreZ biosynthetic pathway of trehalose (B1683222), is entering a new phase of interdisciplinary research. Advances in high-throughput technologies, computational science, and synthetic biology are poised to unlock a deeper understanding of its metabolism, function, and potential applications. Future research will likely focus on integrating complex biological data, modeling metabolic systems, discovering novel biosynthetic routes, and exploring new biotechnological frontiers for this unique oligosaccharide.

Q & A

Q. Q1. What experimental methodologies are recommended for synthesizing maltotriosyltrehalose (G3T) from maltooligosaccharides?

G3T synthesis typically involves enzymatic hydrolysis of maltopentaose (G5) using glycosyltrehalose trehalohydrolase (GTHase). Key steps include:

  • Substrate preparation : Purify G5 via gel filtration chromatography.
  • Enzymatic reaction : Optimize pH (e.g., pH 5.5–6.0 for Sulfolobus solfataricus GTHase) and temperature (70–80°C for thermophilic enzymes) to enhance reaction specificity .
  • Product validation : Use DNS assays for reducing sugar quantification and HPLC for separation of G3T from byproducts .

Q. Q2. How can researchers confirm the structural integrity of G3T post-synthesis?

  • Crystallography : Resolve the substrate-enzyme complex structure via X-ray crystallography (e.g., 2.6-Å resolution for S. solfataricus GTHase-G3T complex) to identify binding subsites .
  • NMR spectroscopy : Analyze glycosidic linkage patterns (e.g., α-1,1 and α-1,4 bonds) using 2D NMR techniques .

Advanced Research Questions

Q. Q3. How do catalytic residues in GTHase influence G3T hydrolysis, and what experimental strategies can validate their roles?

  • Site-directed mutagenesis : Target residues like Asp252 (nucleophile) and Glu283 (acid/base) in GTHase. For example, D252S and E283Q mutants exhibit <1% residual activity, confirming their catalytic roles .
  • Kinetic assays : Compare KmK_m and VmaxV_{max} values between wild-type and mutants using Lineweaver-Burk plots to quantify enzymatic efficiency changes .

Q. Q4. What statistical approaches are suitable for resolving contradictions in G3T enzymatic activity data across studies?

  • Error propagation analysis : Quantify uncertainties in substrate concentration, enzyme purity, and assay conditions using Monte Carlo simulations .
  • Meta-analysis : Pool data from independent studies (e.g., activity measurements under varying pH/temperature) to identify systemic biases or outliers .

Q. Q5. How can researchers design experiments to investigate G3T’s substrate recognition mechanism?

  • Competitive inhibition assays : Use substrate analogs (e.g., trehalose derivatives) to map binding subsites via IC₅₀ determination .
  • Molecular dynamics simulations : Model G3T docking into GTHase’s active site to identify stabilizing interactions (e.g., Tyr325 stacking with trehalose’s terminal glucose) .

Data Analysis & Interpretation

Q. Q6. What criteria should guide the selection of analytical methods for G3T purity assessment?

  • Chromatographic resolution : Prioritize UPLC over HPLC for higher sensitivity in separating G3T isomers.
  • Mass spectrometry : Use MALDI-TOF MS to confirm molecular weight (504.5 g/mol for G3T) and detect trace contaminants .

Q. Q7. How can researchers address low reproducibility in G3T enzymatic assays?

  • Standardization : Pre-incubate enzymes at reaction temperatures to avoid thermal denaturation artifacts.
  • Negative controls : Include heat-inactivated enzyme samples to rule out non-enzymatic hydrolysis .

Advanced Methodological Challenges

Q. Q8. What strategies are effective for resolving crystallographic ambiguities in G3T-enzyme complexes?

  • Anomalous scattering : Incorporate heavy atoms (e.g., selenomethionine) for phase determination in low-resolution structures .
  • Cryo-cooling : Minimize radiation damage during data collection by flash-freezing crystals at 100 K .

Q. Q9. How can computational models complement experimental studies of G3T’s thermodynamic stability?

  • Free energy calculations : Use molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) to predict binding free energy changes upon mutation .
  • DSC validation : Correlate computational predictions with differential scanning calorimetry (DSC) data on G3T melting transitions .

Contradictions in Existing Literature

Q. Q10. How to reconcile discrepancies in reported GTHase substrate specificity for G3T versus longer oligosaccharides?

  • Subsite mapping : Compare crystallographic data across homologs (e.g., S. solfataricus vs. mesophilic enzymes) to identify length-dependent binding motifs .
  • Activity profiling : Test GTHase activity on maltooligosaccharides of varying lengths (G3–G7) under standardized conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.